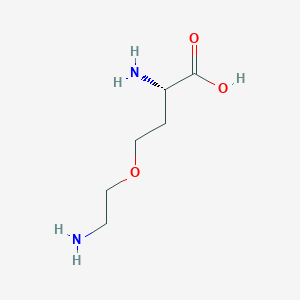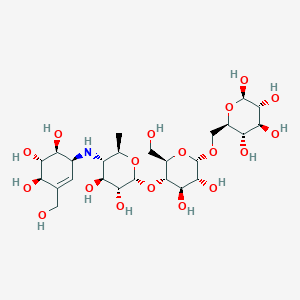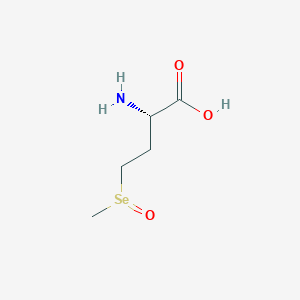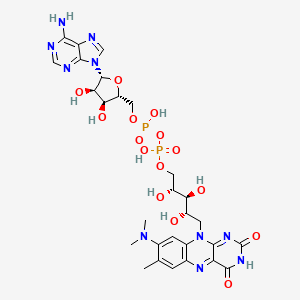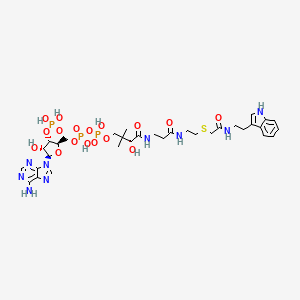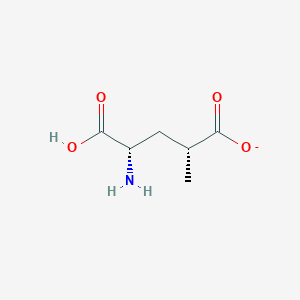
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry and functional groups, which make it a valuable building block in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate typically involves several steps, starting from commercially available starting materials. One common method involves the asymmetric intramolecular Mannich reaction, utilizing a chiral sulfinamide . This reaction provides a novel approach to access enantiopure exocyclic amines, which are crucial intermediates in the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of chiral catalysts and high-throughput screening methods to optimize yield and purity. The process may involve the use of protective groups to ensure the stability of the functional groups during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a keto derivative, while reduction of the carbonyl group yields an alcohol .
Applications De Recherche Scientifique
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of high-performance materials
Mécanisme D'action
The mechanism of action of (2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: This compound shares similar stereochemistry and functional groups but differs in its biological activity and applications.
(2R,4R)-4-hydroxyproline: Another chiral amino acid derivative with distinct chemical properties and uses.
Uniqueness
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C6H10NO4- |
|---|---|
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |
Clé InChI |
KRKRAOXTGDJWNI-DMTCNVIQSA-M |
SMILES isomérique |
C[C@H](C[C@@H](C(=O)O)N)C(=O)[O-] |
SMILES canonique |
CC(CC(C(=O)O)N)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)
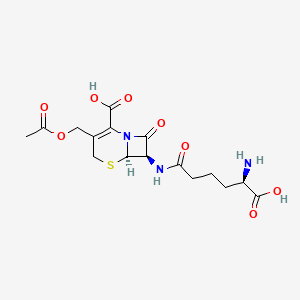
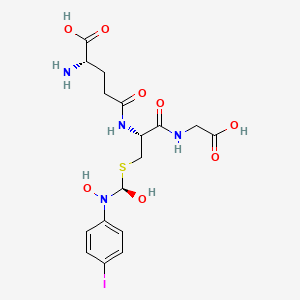
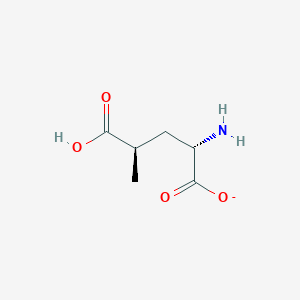

![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)
